molecular formula C7H3ClFN B011633 4-Chloro-3-fluorobenzonitrile CAS No. 110888-15-8

4-Chloro-3-fluorobenzonitrile

Cat. No.: B011633
CAS No.: 110888-15-8
M. Wt: 155.55 g/mol
InChI Key: GWZQVECNESCSKR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzonitrile (4-C3-FBN) is an important fluorinated aromatic compound used in a wide range of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 155.54 g/mol. 4-C3-FBN is an important intermediate in the synthesis of other fluorinated aromatic compounds, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-C3-FBN has also been used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

  • It is utilized in the preparation of low-molecular weight radiopharmaceuticals and for easy labeling of sensitive biopolymers. This application was discussed in the paper titled "Beyond azide-alkyne click reaction: easy access to 18F-labelled compounds via nitrile oxide cycloadditions" by Zlatopolskiy et al. (2012) (Zlatopolskiy et al., 2012).

  • The compound is used in photoheterolysis for the synthesis of aryl- and alkylanilines, as found in the study "Smooth Synthesis of Aryl- and Alkylanilines by Photoheterolysis of Haloanilines in the Presence of Aromatics and Alkenes" by Fagnoni et al. (1999) (Fagnoni et al., 1999).

  • This chemical can be a lead compound for developing new anti-cancer drugs, according to the paper "Towards the new heterocycle based molecule: Synthesis, characterization and reactivity study" by Murthy et al. (2017) (Murthy et al., 2017).

  • It acts as a key intermediate in the synthesis of 3,4-difluorobenzonitrile and other fluorobenzonitriles, as described in the research by Suzuki and Kimura (1991 and 1992) in two separate studies (Suzuki & Kimura, 1991) and (Suzuki & Kimura, 1992).

  • In the vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations, the study helps in understanding the compound's chemical properties, as explained in the paper by Sert et al. (2013) (Sert et al., 2013).

  • The energetic and structural study of 4-fluoro-3-fluorobenzonitrile helps understand the structural and electronic properties of monofluorobenzonitriles, as discussed in the paper by Ribeiro da Silva et al. (2012) (Ribeiro da Silva et al., 2012).

Properties

IUPAC Name

4-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZQVECNESCSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371427
Record name 4-Chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110888-15-8
Record name 4-Chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research abstract highlights that 4-Chloro-3-fluorobenzonitrile acts as a key intermediate in the synthesis of 3,4-Difluorobenzonitrile. [] This suggests that during the halogen-exchange reaction, where 3,4-dichlorobenzonitrile reacts with potassium fluoride, the chlorine atom at the 4th position is preferentially replaced by fluorine, leading to the formation of this compound before complete fluorination to 3,4-Difluorobenzonitrile occurs.

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